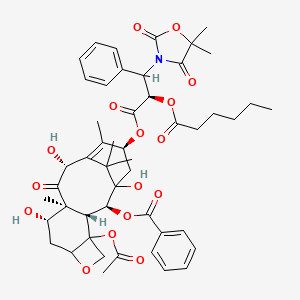
Hexanoyl Docetaxel Metabolite M4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoyl Docetaxel Metabolite M4 is a metabolite of Docetaxel, a semisynthetic derivative of Paclitaxel. Docetaxel is an antimitotic agent that promotes the assembly of microtubules and inhibits their depolymerization to free tubulin . This compound is significant in the field of cancer research and treatment due to its role in the metabolism of Docetaxel.
Vorbereitungsmethoden
The preparation of Hexanoyl Docetaxel Metabolite M4 involves the metabolism of Docetaxel. Docetaxel is a semisynthetic taxane analog prepared from 10-deacetyl baccatin III, a noncytotoxic precursor isolated from the needles of the European yew tree (Taxus baccata L.) . The metabolic pathway involves the oxidation of the tert-butyl group on the side chain at C-13 of Docetaxel into a primary alcohol, which leads to further oxidation and the formation of cyclic hydroxyoxazolidinones . Industrial production methods for Docetaxel involve high-performance liquid chromatography (HPLC) and mass spectrometry to trace and identify metabolites .
Analyse Chemischer Reaktionen
Hexanoyl Docetaxel Metabolite M4 undergoes various chemical reactions, including oxidation and hydrolysis. The oxidation of the tert-butyl group on the side chain at C-13 of Docetaxel leads to the formation of primary alcohols and cyclic hydroxyoxazolidinones . Common reagents used in these reactions include oxidizing agents and solvents suitable for HPLC . The major products formed from these reactions are the cyclic hydroxyoxazolidinones, which are diastereomers .
Wissenschaftliche Forschungsanwendungen
Hexanoyl Docetaxel Metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways of Docetaxel and its derivatives . In biology and medicine, it is significant in cancer research, particularly in understanding the pharmacokinetics and pharmacodynamics of Docetaxel . The compound is also used in the development of targeted drug delivery systems and novel formulations for cancer treatment .
Wirkmechanismus
The mechanism of action of Hexanoyl Docetaxel Metabolite M4 involves its role as a metabolite of Docetaxel. Docetaxel binds to microtubules and prevents their depolymerization, thereby inhibiting cell division and promoting cell death . The metabolism of Docetaxel by cytochrome P450 enzymes leads to the formation of this compound, which retains some of the antimitotic properties of the parent compound . The molecular targets and pathways involved include microtubulin and the inhibition of microtubule dynamics .
Vergleich Mit ähnlichen Verbindungen
Hexanoyl Docetaxel Metabolite M4 is similar to other metabolites of Docetaxel, such as M-1, M-2, and M-3 . These metabolites are formed through similar metabolic pathways and share structural similarities. this compound is unique due to its specific chemical structure and the presence of a hexanoyl group . This uniqueness contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites .
Eigenschaften
Molekularformel |
C49H59NO16 |
|---|---|
Molekulargewicht |
918.0 g/mol |
IUPAC-Name |
[(2S,3R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hexanoyloxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C49H59NO16/c1-9-10-13-22-33(53)63-37(35(28-18-14-11-15-19-28)50-43(58)46(6,7)66-44(50)59)42(57)62-30-24-49(60)40(64-41(56)29-20-16-12-17-21-29)38-47(8,39(55)36(54)34(26(30)2)45(49,4)5)31(52)23-32-48(38,25-61-32)65-27(3)51/h11-12,14-21,30-32,35-38,40,52,54,60H,9-10,13,22-25H2,1-8H3/t30-,31-,32?,35?,36+,37+,38-,40-,47+,48?,49?/m0/s1 |
InChI-Schlüssel |
ZCNKBHWOZWMUAJ-NMDJHNSKSA-N |
Isomerische SMILES |
CCCCCC(=O)O[C@H](C(C1=CC=CC=C1)N2C(=O)C(OC2=O)(C)C)C(=O)O[C@H]3CC4([C@H]([C@H]5[C@@]([C@H](CC6C5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O |
Kanonische SMILES |
CCCCCC(=O)OC(C(C1=CC=CC=C1)N2C(=O)C(OC2=O)(C)C)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
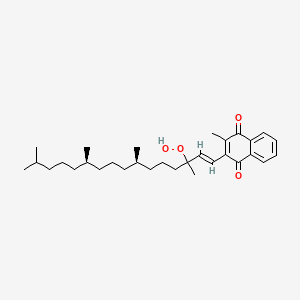
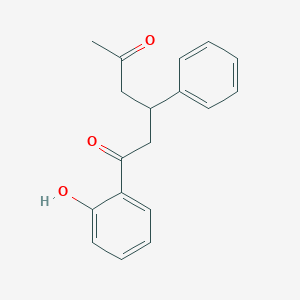

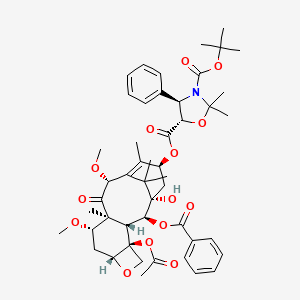

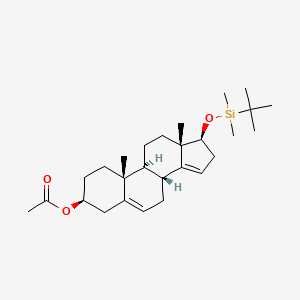






![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
